4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide is an organic compound characterized by the presence of benzylsulfonyl and methylsulfonyl groups attached to a butanamide backbone
Scientific Research Applications
4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.
Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group and exhibit similar chemical reactivity.
Benzylsulfonyl derivatives: Compounds with the benzylsulfonyl group also show comparable properties.
Uniqueness
4-(benzylsulfonyl)-N-(4-(methylsulfonyl)phenyl)butanamide is unique due to the combination of both benzylsulfonyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4-methylsulfonylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-25(21,22)17-11-9-16(10-12-17)19-18(20)8-5-13-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZEWAQBYHGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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